

# Isotopic Purity of Repaglinide M2-D5: A Technical Guide

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Compound of Interest		
Compound Name:	Repaglinide M2-D5	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data related to the isotopic purity of the deuterated M2 metabolite of Repaglinide, **Repaglinide M2-D5**. Due to the limited availability of specific data for **Repaglinide M2-D5**, this guide leverages data and methodologies from its parent compound, Repaglinide-d5, as a close proxy. The principles and protocols described herein are directly applicable to the analysis of **Repaglinide M2-D5**.

Repaglinide is an oral antidiabetic drug, and its major metabolites include an oxidized dicarboxylic acid (M2) and an aromatic amine (M1).[1][2] The use of deuterated standards, such as **Repaglinide M2-D5**, is crucial in pharmacokinetic and metabolic studies to ensure accurate quantification.

### **Quantitative Data on Isotopic Purity**

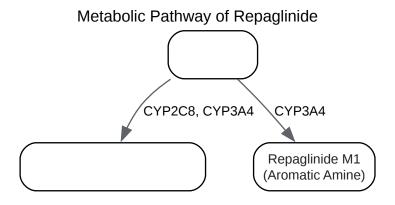
The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of the molecule that contains the desired number of deuterium atoms. The following table summarizes representative isotopic purity data for the closely related compound, Repaglinide-d5. It is anticipated that the isotopic distribution for **Repaglinide M2-D5** would be similar.



Parameter	Value	Source
Isotopic Enrichment	99 atom % D	CDN Isotopes
Purity (d1-d5 forms)	≥99%	Cayman Chemical[3]
Purity	98.67%	MedChemExpress[4]
Purity (Batch 0723873)	99.8%	Vendor Certificate of Analysis[5]

## **Metabolic Pathway of Repaglinide**

Repaglinide undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4. This biotransformation leads to the formation of several metabolites, with M1 and M2 being the most significant. Understanding this pathway is essential for the contextual use of deuterated metabolites in research.



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Figure 1: Simplified metabolic pathway of Repaglinide to its major metabolites, M1 and M2.

# Experimental Protocols for Isotopic Purity Determination



The determination of isotopic purity for deuterated compounds like **Repaglinide M2-D5** relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

## Mass Spectrometry (MS) for Isotopic Distribution Analysis

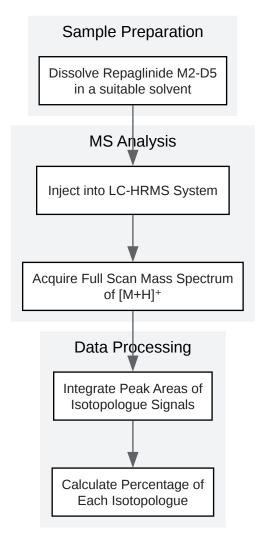
High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of a deuterated compound. This technique allows for the separation and quantification of different isotopologues (molecules with the same chemical formula but differing in their isotopic composition).

#### Methodology:

- Sample Preparation: A dilute solution of the deuterated compound is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is utilized.
- Analysis: The sample is introduced into the mass spectrometer, either through direct infusion
  or via a liquid chromatography (LC) system. The instrument is operated in full-scan mode to
  acquire the mass spectrum of the protonated molecule, [M+H]+.
- Data Analysis: The relative intensities of the ion signals corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5, etc.) are measured. The percentage of each isotopologue is then calculated from their integrated peak areas. For Repaglinide-d5, the protonated molecule [M+H]<sup>+</sup> is observed at an m/z of 458.3.



Workflow for Isotopic Purity Analysis by Mass Spectrometry



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**Figure 2:** General workflow for the determination of isotopic purity using mass spectrometry.

# Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is a powerful tool for confirming the position of deuterium labels and for the quantitative assessment of isotopic enrichment.





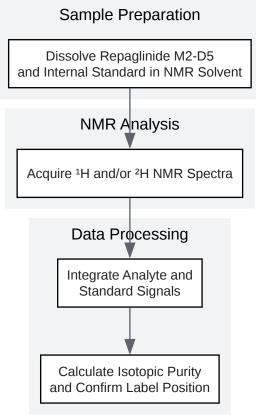


#### Methodology:

- Sample Preparation: A precise amount of the deuterated compound is dissolved in a suitable NMR solvent. For quantitative analysis (qNMR), a certified internal standard is added.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.
- ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The reduction or absence of signals at the positions where deuterium has been incorporated confirms the location of the labels. The remaining residual proton signals can be integrated to provide an estimate of the isotopic purity.
- <sup>2</sup>H NMR Analysis: The <sup>2</sup>H (Deuterium) NMR spectrum provides direct evidence of deuteration at specific sites by showing signals at the chemical shifts corresponding to the labeled positions.
- Quantitative NMR (qNMR): By comparing the integral of a signal from the analyte with that of a known amount of an internal standard, the precise purity of the compound can be determined.



Workflow for Isotopic Purity Analysis by NMR Spectroscopy



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Figure 3: General workflow for the determination of isotopic purity using NMR spectroscopy.

### Conclusion

The isotopic purity of **Repaglinide M2-D5** is a critical quality attribute for its use as an internal standard in analytical and metabolic studies. While direct data for this specific metabolite is scarce, the information available for the parent compound, Repaglinide-d5, provides a strong basis for its characterization. The combination of high-resolution mass spectrometry and NMR spectroscopy offers a robust analytical framework for the comprehensive determination of isotopic distribution and purity, ensuring the accuracy and reliability of research outcomes.



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